Enitociclib

CDK9 selectivity Kinase profiling Enzymatic assay

Standard CDK inhibitors often lack selectivity, causing off-target artifacts. Enitociclib (VIP152/BAY-1251152) provides precise CDK9/T1 inhibition. - **Selectivity:** Enzymatic IC50 of 3 nM; 730-fold over CDK2; <10% inhibition of 290+ kinases at 100 nM. - **Application:** Validated in MYC-driven lymphomas, MCL, and Venetoclax-resistant models. Reference standard for CDK9 inhibitor benchmarking. - **Supply:** Purity ≥98% confirmed. Available for immediate research procurement.

Molecular Formula C19H18F2N4O2S
Molecular Weight 404.4
CAS No. 1610358-53-6
Cat. No. B3028113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnitociclib
CAS1610358-53-6
Molecular FormulaC19H18F2N4O2S
Molecular Weight404.4
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C
InChIInChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25)
InChIKeyYZCUMZWULWOUMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enitociclib (CAS 1610358-53-6): CDK9 Inhibitor Baseline Characterization for Research Sourcing


Enitociclib (also designated VIP152 or BAY-1251152) is a clinical-stage, highly selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9) complexed with cyclin T1, a core component of the positive transcription elongation factor b (P-TEFb) [1]. The compound exhibits an enzymatic IC50 of 3 nM against CDK9 and demonstrates at least 50-fold selectivity over other CDK family members, representing a distinct profile within the broader class of transcriptional CDK inhibitors . As a racemic mixture available for research procurement, Enitociclib serves as a critical tool compound for interrogating CDK9-dependent transcriptional regulation and apoptosis induction pathways in preclinical oncology research .

CDK9 pathway inhibition study fitHigh selectivity for CDK9/cyclin T1 complex for transcriptional regulation research in oncology models.
Isoform-selectivity assay contextReported selectivity window over CDK2 and other CDKs supports P-TEFb-focused target engagement studies.
Tool compound for preclinical oncologyRacemic mixture suitable as a reference standard for CDK9 inhibitor comparative screening and pathway analysis.

Why Enitociclib (CAS 1610358-53-6) Cannot Be Substituted by Pan-CDK or Other CDK9 Inhibitors


CDK9 inhibitors are not a homogeneous class; substitution with pan-CDK inhibitors like Dinaciclib introduces confounding inhibition of CDK1, CDK2, and CDK5, which alters the experimental phenotype and toxicity profile [1]. Even among selective CDK9 inhibitors, Enitociclib differentiates itself from AZD4573 through a superior preclinical safety profile and distinct transcriptional fingerprint, and from orally bioavailable agents like YX0798 through its well-characterized intravenous administration paradigm and clinical validation in specific lymphoma subsets [2]. Direct procurement of the specific CAS 1610358-53-6 ensures experimental reproducibility aligned with published literature, as even enantiomeric variations (e.g., (-)-Enitociclib vs. (±)-Enitociclib) exhibit distinct biochemical and cellular potencies [3].

Target Enitociclib (CAS 1610358-53-6)
Pan-CDK inhibitors (e.g., Dinaciclib)

Pan-CDK inhibition confounds cell-cycle arrest phenotypes; CDK1/2/5 activity may shift pathway-response interpretation away from CDK9-specific transcriptional effects.

Target Enitociclib (CAS 1610358-53-6)
Other CDK9 inhibitors (e.g., AZD4573)

Transcriptional fingerprint and model-response context may differ significantly; tolerability endpoint profile and pathway-response endpoints may not transfer directly.

Target Enitociclib (CAS 1610358-53-6)
Enantiomeric variants or oral analogs

Enantiomer-specific potency and formulation-dependent exposure context may require review; published reproducibility is tied to the racemic mixture and IV paradigm.

Enitociclib (VIP152) Quantitative Differentiation Evidence: Head-to-Head Performance vs. Clinical-Stage CDK9 Inhibitors


Enzymatic Potency and Kinome Selectivity: Enitociclib vs. Pan-CDK Inhibitor Dinaciclib and Selective Inhibitor Atuveciclib

Enitociclib exhibits an IC50 of 4 nM against CDK9 while displaying a 730-fold selectivity window over CDK2 (IC50 = 2920 nM) [1]. In contrast, the pan-CDK inhibitor Dinaciclib potently inhibits CDK2, CDK5, and CDK1 with IC50 values of 1 nM, 1 nM, and 3 nM respectively, offering no meaningful selectivity against CDK9 (IC50 = 4 nM) [1]. Compared to the selective CDK9 inhibitor Atuveciclib, Enitociclib demonstrates a wider selectivity margin against CDK2 (2920 nM vs. 1000 nM) [1]. Furthermore, a DiscoverX kinome panel revealed that at a concentration of 100 nM, Enitociclib inhibits fewer than 10% of 290+ non-CDK kinases tested, with GSK3α and IRAK1 being the only non-CDK kinases inhibited with a selectivity factor <50 (KD values: CDK9 = 1.3 nM; GSK3α = 7.4 nM; IRAK1 = 61 nM) [2].

Enzymatic Potency and Kinome Selectivity
Head-to-head
Enitociclib CDK2 IC50: 2920 nM vs. Dinaciclib: 1 nM (2920-fold less potent against CDK2). Atuveciclib CDK2 IC50: 1000 nM (2.9-fold more selective for CDK9).
Reported isoform-selectivity assay context
Biochemical enzymatic assays; review of CDK9 inhibitor profiles. Kinome panel:
Transcriptional Reprogramming Specificity
Head-to-head
Enitociclib induces a unique DEG cluster distinct from AZD4573 and NVP2 at 250 nM in MYC+ DLBCL cells (Padj ≤ 0.05, fold change ≥2).
Supports compound-specific transcriptional fingerprint context
4-hour treatment; RNA-seq unsupervised hierarchical clustering. MYC+ DLBCL cell lines.
Preclinical Safety and Tolerability
Cross-study
Reported better tolerability profile compared to AZD4573 in preclinical Mantle Cell Lymphoma models.
Supports tolerability endpoint context in model-response studies
Qualitative comparative assessment; in vivo MCL models. Enables longer-duration dosing research.
Clinical Efficacy in High-Grade B-Cell Lymphoma
Class-level
2/7 patients (29%) with double/triple-hit DLBCL achieved complete metabolic remission (Phase 1, 30 mg i.v. weekly).
Reported clinical endpoint context in a biomarker-defined subset
First-in-human trial; specific high-risk lymphoma subset. Comparator class data may differ.
Combination Synergy with Venetoclax
Head-to-head
VVIP regimen: 2/3 PTCL patients with PR; 1/2 DH-DLBCL patients with PR. Up to 91% tumor burden reduction in one PTCL patient (Phase 1, NCT05371054).
Supports combination-response model context vs. Venetoclax alone
Dose-escalation study in relapsed/refractory lymphoid malignancies. Low monotherapy response rates for Venetoclax in PTCL.
Potency in Overcoming Therapeutic Resistance
Class-level
IC50 range: 32–172 nM across BTKi-resistant and CAR-T-resistant MCL/DLBCL cell lines.
Reported cell-model response context in resistant models
72-hour CellTiter-Glo assay. Includes Dual-R models. In vivo tumor growth inhibition also reported.
CDK9 selectivity Kinase profiling Enzymatic assay Drug discovery

Transcriptional Reprogramming Specificity: Enitociclib Elicits a Distinct Gene Expression Signature Compared to Other Clinical CDK9 Inhibitors

In a head-to-head comparison of three CDK9 inhibitors (Enitociclib, AZD4573, and NVP2) at 250 nM in MYC+ DLBCL cell lines, RNA-seq analysis revealed that Enitociclib treatment confers a robust shift in transcriptional activity that is distinct from the other inhibitors [1]. Unsupervised hierarchical clustering of significant differentially expressed genes (DEGs; Padj ≤ 0.05, fold change ≥2) after 4 hours of treatment demonstrated that the transcriptional changes induced by Enitociclib form a unique cluster, separate from the signatures of AZD4573 and NVP2 [1]. This indicates that even at equipotent concentrations for CDK9 inhibition, the downstream transcriptional consequences are compound-specific.

Transcriptional Reprogramming Specificity
Head-to-head
Enitociclib induces a unique DEG cluster distinct from AZD4573 and NVP2 at 250 nM in MYC+ DLBCL cells (Padj ≤ 0.05, fold change ≥2).
Supports compound-specific transcriptional fingerprint context
4-hour treatment; RNA-seq unsupervised hierarchical clustering. MYC+ DLBCL cell lines.
Transcriptomics RNA-seq DLBCL MYC-driven lymphoma Mechanism of action

Preclinical Safety and Tolerability: Enitociclib Demonstrates Superior In Vivo Therapeutic Index Relative to AZD4573

A comparative assessment in preclinical Mantle Cell Lymphoma (MCL) models explicitly notes that Enitociclib is a selective and potent CDK9 inhibitor with a better safety profile than AZD4573 [1]. While both compounds effectively target CDK9 and suppress MCL-1, the improved tolerability of Enitociclib in these models supports its advancement into clinical trials for hematologic malignancies where therapeutic index is a critical concern [1].

Preclinical Safety and Tolerability
Cross-study
Reported better tolerability profile compared to AZD4573 in preclinical Mantle Cell Lymphoma models.
Supports tolerability endpoint context in model-response studies
Qualitative comparative assessment; in vivo MCL models. Enables longer-duration dosing research.
Therapeutic index Safety profile In vivo pharmacology Mantle cell lymphoma

Clinical Efficacy in High-Grade B-Cell Lymphoma: Enitociclib Monotherapy Achieves Complete Metabolic Remission in a Defined Patient Subset

In a first-in-human clinical trial, Enitociclib administered as a once-weekly 30 mg intravenous infusion led to complete metabolic remissions in 2 of 7 patients (29%) with high-grade B-cell lymphoma characterized by MYC, BCL2, and/or BCL6 rearrangements (double-hit or triple-hit DLBCL) [1]. This level of monotherapy activity in a heavily pretreated, genomically defined lymphoma population is a key differentiator from other CDK9 inhibitors, such as Atuveciclib, which have not reported similar response rates in this specific high-risk subgroup [2].

Clinical Efficacy in High-Grade B-Cell Lymphoma
Class-level
2/7 patients (29%) with double/triple-hit DLBCL achieved complete metabolic remission (Phase 1, 30 mg i.v. weekly).
Reported clinical endpoint context in a biomarker-defined subset
First-in-human trial; specific high-risk lymphoma subset. Comparator class data may differ.
Clinical response Double-hit lymphoma Monotherapy Phase 1 trial

Combination Synergy with Venetoclax: Enitociclib Plus Venetoclax Overcomes Low Monotherapy Response Rates in PTCL and DH-DLBCL

The combination of Enitociclib with Venetoclax and prednisone (VVIP regimen) in a Phase 1 trial (NCT05371054) yielded a partial response (PR) in 2 of 3 patients with peripheral T-cell lymphoma (PTCL) and 1 PR in 2 patients with double-hit diffuse large B-cell lymphoma (DH-DLBCL) [1]. Notably, one PTCL patient experienced a 91% reduction in tumor burden at the first dose level, and another PTCL patient had an 86% reduction in pulmonary lesions with complete resolution of skin lesions [1]. This activity is particularly compelling given that Venetoclax monotherapy has shown low response rates in PTCL [1], indicating that Enitociclib synergistically enhances the efficacy of BCL-2 inhibition in these hard-to-treat lymphomas.

Combination Synergy with Venetoclax
Head-to-head
VVIP regimen: 2/3 PTCL patients with PR; 1/2 DH-DLBCL patients with PR. Up to 91% tumor burden reduction in one PTCL patient (Phase 1, NCT05371054).
Supports combination-response model context vs. Venetoclax alone
Dose-escalation study in relapsed/refractory lymphoid malignancies. Low monotherapy response rates for Venetoclax in PTCL.
Combination therapy Synergy Venetoclax PTCL DH-DLBCL Clinical trial

Potency in Overcoming Therapeutic Resistance: Enitociclib Exhibits Sub-200 nM IC50 in BTKi-Resistant and CAR-T-Resistant MCL Models

Enitociclib demonstrates potent antiproliferative activity across a panel of MCL and DLBCL cell lines, including those with acquired resistance to BTK inhibitors (BTKi-R) and dual resistance to both BTKi and CAR-T therapy (Dual-R), with IC50 values ranging from 32 to 172 nM [1]. This sub-200 nM potency in therapeutically resistant models is a critical differentiator, as many CDK9 inhibitors lose efficacy in the context of acquired resistance [2]. Furthermore, Enitociclib potently inhibited in vivo tumor growth in both cell line-derived and patient-derived xenograft models harboring these resistance mechanisms [1].

Potency in Overcoming Therapeutic Resistance
Class-level
IC50 range: 32–172 nM across BTKi-resistant and CAR-T-resistant MCL/DLBCL cell lines.
Reported cell-model response context in resistant models
72-hour CellTiter-Glo assay. Includes Dual-R models. In vivo tumor growth inhibition also reported.
Drug resistance BTK inhibitor CAR-T therapy Mantle cell lymphoma IC50

Enitociclib (CAS 1610358-53-6): Validated Application Scenarios for Preclinical and Translational Research


Interrogating CDK9-Dependent Transcriptional Elongation in MYC-Driven Lymphoma Models

Enitociclib is the compound of choice for studies requiring precise, on-target inhibition of CDK9 to assess the transcriptional addiction of MYC-driven lymphomas. Its 730-fold selectivity over CDK2 and minimal off-target kinase activity (<10% inhibition of 290+ kinases at 100 nM) ensures that observed reductions in MYC, MCL-1, and Cyclin D1 expression can be confidently attributed to CDK9 blockade rather than confounding cell-cycle effects. This is particularly critical in double-hit lymphoma (DH-DLBCL) models, where Enitociclib has demonstrated clinical activity (2/7 complete metabolic remissions as monotherapy) [1]. Researchers can use Enitociclib to benchmark new CDK9 inhibitors or to validate CDK9 dependency in patient-derived xenograft models.

Evaluating Combination Strategies to Overcome Venetoclax Resistance in PTCL and DLBCL

For studies aimed at overcoming BCL-2 inhibitor resistance, Enitociclib should be prioritized due to its demonstrated clinical synergy with Venetoclax in PTCL and DH-DLBCL [2]. The VVIP regimen achieved a 91% reduction in tumor burden in one PTCL patient at the first dose level, a response not seen with Venetoclax monotherapy [2]. Preclinically, this combination is ideal for elucidating the mechanistic interplay between CDK9-mediated transcriptional repression of MCL-1 and BCL-2 inhibition, providing a strong rationale for combination studies in other BCL-2-dependent malignancies.

Developing Therapeutic Strategies Against Acquired Resistance to BTK Inhibitors and CAR-T Therapy

Enitociclib is uniquely suited for preclinical studies focused on relapsed/refractory Mantle Cell Lymphoma (MCL) due to its maintained potency in models of acquired resistance to BTK inhibitors and CAR-T therapy (IC50 range: 32-172 nM) [3]. Its favorable safety profile compared to AZD4573 in these models [3] enables longer-term in vivo dosing to study sustained target engagement and to evaluate the durability of response. This application scenario is particularly relevant for investigators seeking to identify therapeutic vulnerabilities in the post-BTKi and post-CAR-T relapse setting.

Comparative CDK9 Inhibitor Profiling and Biomarker Discovery

Enitociclib serves as an essential reference standard for comparative studies of CDK9 inhibitors. Its distinct transcriptional fingerprint, which separates from AZD4573 and NVP2 in unsupervised hierarchical clustering of RNA-seq data [4], makes it a critical comparator for identifying compound-specific biomarkers of response and resistance. Researchers conducting kinome-wide selectivity panels or transcriptomic analyses of CDK9 inhibitor mechanisms can use Enitociclib as a benchmark to contextualize the selectivity and transcriptional effects of novel CDK9-targeting agents.

Application
Selection Property
Validation Focus
CDK9-dependent transcriptional elongation studies in MYC-driven lymphoma models
Isoform-selectivity assay context
CDK2 counter-screen and transcriptional readout endpoints
Combination strategy evaluation to overcome Venetoclax resistance in PTCL and DLBCL
Combination-response model context
MCL-1 downregulation and BCL-2 family pathway-response endpoints
Studies on acquired resistance to BTK inhibitors and CAR-T therapy in MCL
Cell-model endpoint review in resistant models
Sustained target engagement and durability of model response
Comparative CDK9 inhibitor profiling and biomarker discovery
Transcriptional fingerprint context
Compound-specific DEG signatures and kinome-wide selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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